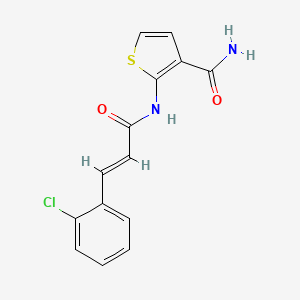
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H11ClN2O2S and its molecular weight is 306.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. These compounds are notable for their diverse biological activities, including potential applications in medicinal chemistry. This article provides a detailed examination of the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves several key steps:
- Formation of the Acrylamide Intermediate : This is achieved by reacting thiophene-3-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
- Chlorination : The introduction of the 2-chlorophenyl group is performed via electrophilic aromatic substitution.
- Final Coupling : The acrylamide intermediate is coupled with thiophene derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and cell cycle arrest at the G1 phase. For instance, studies have reported IC50 values lower than those of standard chemotherapeutics against various cancer cell lines, indicating significant cytotoxicity.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In vitro tests indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Inhibition Zones : The diameter of inhibition zones was measured, showing promising results comparable to established antibiotics.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The compound appears to modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. It was found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial pathogens. Results showed that it inhibited growth effectively, suggesting its potential as a lead compound for developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-4-2-1-3-9(11)5-6-12(18)17-14-10(13(16)19)7-8-20-14/h1-8H,(H2,16,19)(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHRIJDADWTGJQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














